(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid is a complex organic compound with a unique structure that includes a cyclopentane ring, a benzoyl group, and a thioformyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid typically involves multiple steps, starting with the preparation of the cyclopentane ring and subsequent functionalization to introduce the benzoyl and thioformyl groups. Common synthetic routes may include:
Cyclopentane Ring Formation: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Thioformyl Group Addition: The thioformyl group can be introduced via thiolation reactions using reagents like thiourea or ammonium thiocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of (1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The thioformyl group is particularly important in these interactions due to its ability to form strong bonds with sulfur-containing amino acids in proteins .
Comparison with Similar Compounds
Similar Compounds
- 1benzothieno3,2-bbenzothiophene : A compound with a benzothiophene structure, used in organic semiconductors .
4,4’-Dichlorobenzophenone: An organic compound with a similar benzoyl structure but different functional groups.
Uniqueness
(1R,3S)-3-(2-Thioformylbenzoyl)cyclopentanecarboxylic acid is unique due to its combination of a cyclopentane ring, benzoyl group, and thioformyl group. This unique structure imparts specific chemical properties and reactivity that are not found in other similar compounds.
Properties
Molecular Formula |
C14H14O3S |
---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
(1R,3S)-3-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c15-13(9-5-6-10(7-9)14(16)17)12-4-2-1-3-11(12)8-18/h1-4,8-10H,5-7H2,(H,16,17)/t9-,10+/m0/s1 |
InChI Key |
NLYCQROZGIOILC-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Canonical SMILES |
C1CC(CC1C(=O)C2=CC=CC=C2C=S)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.